molecular formula C14H11BrFNO2 B3341537 N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide CAS No. 1021439-52-0

N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide

Cat. No. B3341537
CAS RN: 1021439-52-0
M. Wt: 324.14 g/mol
InChI Key: CVEPLYNHBLSXCV-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzamide core with a bromine and a fluorine atom on the phenyl ring and a methoxy group on the benzamide .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the conditions and reagents used. Typically, benzamides can undergo reactions like hydrolysis, reduction, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For instance, similar compounds have a molecular weight of around 294.119 .

Mechanism of Action

The mechanism of action of “N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide” is not known without specific context. Benzamides have been studied for various biological activities, but the exact mechanism would depend on the specific biological system .

Safety and Hazards

The safety and hazards associated with “N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on “N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide” would depend on its potential applications. It could be studied for its potential biological activities or used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(16)8-11(12)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEPLYNHBLSXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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